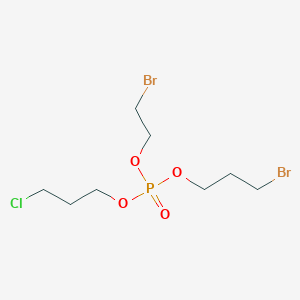
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate is an organophosphate compound with significant applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves multiple steps. One common method includes the reaction of 2-bromoethanol, 3-bromopropanol, and 3-chloropropanol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into simpler molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and chlorine atoms allows the compound to form strong bonds with these targets, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-Bromoethyl 3-bromopropyl 3-chloropropyl phosphate include:
Tris(chloropropyl) phosphate: Commonly used as a flame retardant, it shares similar chemical properties but lacks the bromine atoms.
Diethyl 2-bromoethylphosphonate: Another organophosphate compound with bromine atoms, used in different chemical reactions.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
61205-38-7 |
|---|---|
Molecular Formula |
C8H16Br2ClO4P |
Molecular Weight |
402.44 g/mol |
IUPAC Name |
2-bromoethyl 3-bromopropyl 3-chloropropyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-4-10)14-7-2-5-11/h1-8H2 |
InChI Key |
KLMXZHWBRSKRHH-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCCBr)OCCBr)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















